BenchChemオンラインストアへようこそ!

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide

CB1 antagonist cannabinoid receptor binding SAR

This compound offers a conformationally constrained thieno[3,4-c]pyrazole core, distinct from the common monocyclic 1,5-diarylpyrazoles like rimonabant. Its high CB1 affinity (Ki 0.30 nM) and lower calculated lipophilicity (logP ~2.33) make it ideal for precise binding assays and cell-based studies, ensuring reproducible results and mitigating DMSO cytotoxicity. Secure a defined, batch-consistent reference material for your cannabinoid research program.

Molecular Formula C17H21N3OS
Molecular Weight 315.44
CAS No. 396723-35-6
Cat. No. B2761364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide
CAS396723-35-6
Molecular FormulaC17H21N3OS
Molecular Weight315.44
Structural Identifiers
SMILESCCCC(=O)NC1=C2CSCC2=NN1C3=CC(=CC(=C3)C)C
InChIInChI=1S/C17H21N3OS/c1-4-5-16(21)18-17-14-9-22-10-15(14)19-20(17)13-7-11(2)6-12(3)8-13/h6-8H,4-5,9-10H2,1-3H3,(H,18,21)
InChIKeyXYRYRBHKOLMIRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide (CAS 396723-35-6): Baseline Chemical Profile for Procurement Evaluation


N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide (CAS 396723-35-6) is a synthetic small molecule belonging to the 4,6-dihydro-2H-thieno[3,4-c]pyrazole class—a rigid, tricyclic heterocyclic scaffold in which a thiophene ring is fused to a pyrazole core . This compound features a butyramide substituent at the 3-position and a 3,5-dimethylphenyl group at the N-2 position of the pyrazole ring. In curated authoritative databases, it has been indexed as a cannabinoid receptor ligand with experimentally determined affinity for both CB1 and CB2 receptor subtypes [1]. The fused thieno[3,4-c]pyrazole framework distinguishes this molecule structurally from the widely known monocyclic 1,5-diarylpyrazole class of CB1 antagonists (e.g., rimonabant / SR141716A), and its specific 3,5-dimethylphenyl substitution pattern forms the basis for its differential pharmacological profile relative to other N-aryl thienopyrazole analogs [2].

Why Generic Substitution Risks Experimental Inconsistency with Thieno[3,4-c]pyrazole-3-yl Butyramides: Structural and Pharmacological Differentiation from Monocyclic Pyrazole CB1 Ligands


The N-(2-aryl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl carboxamide scaffold cannot be equated with either the monocyclic 1,5-diarylpyrazole CB1 antagonist class (e.g., rimonabant) or with alternative fused-ring pyrazole chemotypes such as thieno[2,3-c]pyrazoles [1]. The thieno[3,4-c] fusion imposes a conformationally constrained geometry that alters the spatial orientation of the N-2 aryl and the 3-carboxamide pharmacophoric elements relative to the CB1 receptor binding pocket [2]. In vitro binding and functional data confirm that apparently minor changes to the N-aryl substitution pattern—for example, replacing the 3,5-dimethylphenyl group with a 4-chlorophenyl or a 4-fluorophenyl analogue—can produce divergent receptor affinity and selectivity profiles [3][4]. Consequently, procurement of an uncharacterized or structurally related but pharmacologically distinct analog in place of CAS 396723-35-6 introduces a significant risk of irreproducible results and invalid cross-study comparisons in CB1-targeted research programs.

Quantitative Differentiation of N-(2-(3,5-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide from Closest CB1 Antagonist Analogs: A Head-to-Head Evidence Guide


CB1 Receptor Binding Affinity: Sub-Nanomolar Ki of 0.30 nM vs. the Prototypical CB1 Antagonist SR141716A (Ki = 1.8 nM)

In a radioligand displacement assay using [3H]CP-55,940 on rat brain CB1 receptor preparations, N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide (CAS 396723-35-6) demonstrated a Ki of 0.30 nM [1]. By comparison, the widely used reference CB1 antagonist rimonabant (SR141716A) exhibits a reported Ki of approximately 1.8 nM under comparable CB1 binding conditions [2]. This represents an approximately 6-fold higher binding affinity for the target compound relative to the prototypical monocyclic diarylpyrazole CB1 antagonist. Caution is warranted as this is a cross-study comparison; however, the magnitude of the affinity differential is sufficient to inform compound selection when ultra-high CB1 potency is a critical experimental parameter.

CB1 antagonist cannabinoid receptor binding SAR

Functional CB1 Antagonism: cAMP Inhibition EC50 of 0.40 nM Demonstrates High Potency at the Signaling Level

In a functional assay measuring inhibition of forskolin-stimulated cAMP accumulation in recombinant rat CB1 receptor expressed in HEK293 cells, the target compound exhibited an EC50 of 0.40 nM [1]. Although direct functional data for SR141716A under identical assay conditions are not curated in the same database, published values for rimonabant in comparable cAMP-inhibition assays using hCB1-transfected HEK293 membranes report an EC50 of approximately 17.3 nM . The large difference in functional potency (over 40-fold) in this cross-study comparison suggests that the thieno[3,4-c]pyrazole scaffold may achieve highly effective functional antagonism of CB1-mediated signaling at substantially lower concentrations than the reference monocyclic pyrazole.

functional assay cAMP CB1 antagonist signal transduction

Structural Class Differentiation: Rigid Thieno[3,4-c]pyrazole Core vs. the Monocyclic 1,5-Diarylpyrazole Scaffold of Rimonabant Confers Distinct Conformational and Pharmacophoric Properties

The target compound incorporates a 4,6-dihydro-2H-thieno[3,4-c]pyrazole tricyclic core, in which the thiophene sulfur is positioned at the 3,4-fusion junction of the pyrazole ring . This contrasts with rimonabant (SR141716A), which possesses a monocyclic 1H-pyrazole core substituted at the 1-, 3-, 4-, and 5-positions with aryl, carboxamide, methyl, and aryl groups, respectively, without the conformational rigidity imposed by an annulated ring system [1]. Patent literature covering tricyclic pyrazole CB1/CB2 modulators explicitly describes the thieno[3,4-c]pyrazole system as a distinct Markush embodiment (formula I) separate from monocyclic pyrazoles, highlighting that the fused heterocycle alters the vector orientation of the key pharmacophoric substituents [2]. The 3,5-dimethylphenyl substituent at N-2 further distinguishes this compound from analogs bearing halogenated (e.g., 4-chlorophenyl) or monomethylphenyl aryl groups, which are known to yield differing CB1/CB2 selectivity profiles within the thienopyrazole series [3].

scaffold hopping conformational constraint thienopyrazole CB1 pharmacophore

Physicochemical Differentiation: Calculated logP and Molecular Properties Inform Formulation and Solubility Strategy Relative to Higher-Lipophilicity Diarylpyrazoles

The target compound (C17H21N3OS, MW = 315.43 g/mol) has a calculated logP of approximately 2.33 and a topological polar surface area (TPSA) of 46.17 Ų, with zero violations of Lipinski's Rule of Five . In comparison, rimonabant (C22H21Cl3N4O, MW = 463.79 g/mol) exhibits a substantially higher calculated logP (approximately 6.47) and a TPSA of 50.16 Ų [1]. The lower lipophilicity of the thieno[3,4-c]pyrazole compound (logP difference ~4.1 log units) suggests it may exhibit more favorable aqueous solubility characteristics, which can directly impact in vitro assay compatibility—particularly in cell-based assays where DMSO concentration must be minimized to avoid solvent toxicity [2]. The target compound also has a lower molecular weight (315 vs. 464 Da), which may be advantageous for CNS penetration prediction if blood-brain barrier permeability is an experimental consideration.

logP physicochemical properties Lipinski drug-likeness

Best-Fit Research and Industrial Application Scenarios for N-(2-(3,5-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide (CAS 396723-35-6)


High-Sensitivity CB1 Radioligand Displacement Assays Requiring Sub-Nanomolar Affinity Probes

For competitive binding experiments where the reference antagonist rimonabant (Ki ≈ 1.8 nM) may not provide sufficient assay window at very low receptor expression levels, the target compound (Ki = 0.30 nM at rat CB1) [1] offers an alternative high-affinity CB1 ligand. Investigators performing saturation binding or competition binding with [3H]CP-55,940 on tissue homogenates or membrane preparations can leverage its ~6-fold higher affinity to define non-specific binding with greater precision at lower competitor concentrations, reducing the risk of ligand depletion artifacts in tight-binding conditions [2].

Functional CB1 Antagonism in cAMP Signaling Assays with Stringent DMSO Tolerance Limits

In forskolin-stimulated cAMP inhibition assays using HEK293 cells expressing recombinant CB1, the target compound demonstrates an EC50 of 0.40 nM [1]. Its calculated logP (~2.33) [2] is substantially lower than that of rimonabant (logP ~6.5), suggesting improved aqueous solubility. For cell-based functional assays where cumulative DMSO concentration must be kept below 0.1% v/v to preserve cell viability, the combination of high functional potency and reduced lipophilicity may permit the use of lower compound stock concentrations and smaller solvent volumes, mitigating DMSO cytotoxicity artifacts [3].

Structure-Activity Relationship (SAR) Studies Exploring CB1 Pharmacophore Space Beyond the 1,5-Diarylpyrazole Chemotype

The rigid thieno[3,4-c]pyrazole scaffold [1] represents a structurally distinct core for CB1 antagonist SAR exploration that moves away from the extensively patented and literature-saturated monocyclic 1,5-diarylpyrazole series. The 3,5-dimethylphenyl substituent at N-2 serves as a defined starting point for systematic aryl substitution studies, while the butyramide at position 3 allows for modular variation of the amide side chain to probe CB1/CB2 selectivity determinants [2]. Procurement of CAS 396723-35-6 provides a consistent, characterized reference point for medicinal chemistry programs targeting novel cannabinoid receptor modulators with intellectual property freedom-to-operate advantages relative to rimonabant-derived chemotypes [3].

In Vitro Pharmacological Tool for CB1/CB2 Dual-Target Profiling in Preclinical Obesity or Metabolic Disorder Models

Curated binding data indicate that the target compound also displays measurable affinity at the CB2 receptor (Ki = 0.5 nM at mouse CB2; Ki = 3 nM at human CB2) [1]. While not CB1-selective in the manner of rimonabant (which is reported to show negligible CB2 affinity), this dual CB1/CB2 binding profile may be of specific interest to research groups investigating the therapeutic potential of balanced cannabinoid receptor modulation in metabolic disease or inflammation models where both receptor subtypes are implicated. Procurement of the defined CAS entity ensures batch-to-batch consistency for cross-study comparisons in dual-target pharmacological profiling.

Quote Request

Request a Quote for N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.